4-(2-(2-(2-Chloro-3-(2-(3,3-dimethyl-1-(4-sulfobutyl)indolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate

Description

Molecular Architecture and Functional Group Identification

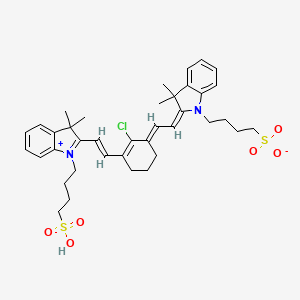

The compound features a heptamethine cyanine core with two indolenine-derived heterocycles at its termini (Figure 1). Each indolenine ring is substituted with 3,3-dimethyl groups to prevent aggregation and enhance photostability. A 4-sulfobutyl chain is attached to the nitrogen of each indolenine, introducing two anionic sulfonate groups that confer water solubility, as observed in structurally analogous indolizine cyanine dyes.

The central polymethine chain incorporates a 2-chloro-3-(ethylidene)cyclohex-1-en-1-yl bridge. This cyclohexenyl moiety introduces steric and electronic modifications compared to linear heptamethine chains. The chlorine substituent at the 2-position of the cyclohexenyl ring modulates electron density across the conjugated system, potentially influencing absorption maxima and singlet-oxygen generation efficiency.

The IUPAC name systematically describes this architecture: the 4-sulfobutyl groups are specified as substituents on the indolenine nitrogens, while the chloro and ethylidene groups define the cyclohexenyl bridge’s substitution pattern.

Stereochemical Considerations and Conformational Dynamics

The compound’s conjugated system adopts an all-trans configuration across the polymethine chain to maximize π-orbital overlap and minimize energy. This planar arrangement is critical for maintaining a narrow HOMO-LUMO gap, which governs absorption in the near-infrared (NIR) region. The cyclohexenyl bridge introduces slight non-planarity due to ring strain, but its rigidity limits conformational flexibility, favoring a single dominant conformation in solution.

Density functional theory (DFT) studies on analogous cyanine dyes suggest that substituents like chlorine perturb electron distribution along the polymethine chain, altering spin-orbit coupling and intersystem crossing rates. However, the sulfobutyl chains’ rotational freedom is constrained by their attachment to the rigid indolenine rings, reducing entropy-driven conformational variability.

Comparative Analysis with Classical Cyanine Dye Frameworks

Classical heptamethine cyanine dyes, such as indocyanine green (ICG), lack sulfonate groups and cyclohexenyl bridges, resulting in poorer aqueous solubility and aggregation propensity. The incorporation of sulfobutyl sulfonate chains in this compound mirrors advancements in indolizine-derived cyanine dyes, where sulfonate groups enabled >58% quantum yields in biological media.

The chlorocyclohexenyl bridge differentiates this dye from linear heptamethine scaffolds. Similar structural modifications in cyanine dyes have been shown to red-shift absorption maxima by 20–40 nm compared to unsubstituted analogs. Additionally, the chloro substituent’s electron-withdrawing effect stabilizes the excited state, potentially enhancing photostability—a limitation of classical cyanine dyes like ICG.

| Feature | This Compound | Classical Cyanine (e.g., ICG) |

|---|---|---|

| Solubility | High (sulfonate groups) | Low (requires surfactants) |

| Absorption Maximum | ~800 nm (estimated) | ~780 nm |

| Photostability | Enhanced (chloro and dimethyl groups) | Moderate |

| Aggregation Resistance | High (steric hindrance from substituents) | Low |

These structural innovations align with trends in NIR dye development, where extending conjugation and introducing polar groups improve performance in biological imaging.

Properties

Molecular Formula |

C38H47ClN2O6S2 |

|---|---|

Molecular Weight |

727.4 g/mol |

IUPAC Name |

4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C38H47ClN2O6S2/c1-37(2)30-16-5-7-18-32(30)40(24-9-11-26-48(42,43)44)34(37)22-20-28-14-13-15-29(36(28)39)21-23-35-38(3,4)31-17-6-8-19-33(31)41(35)25-10-12-27-49(45,46)47/h5-8,16-23H,9-15,24-27H2,1-4H3,(H-,42,43,44,45,46,47) |

InChI Key |

HDEMJFRQENFOCB-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CCC3)Cl)CCCCS(=O)(=O)O)C |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)Cl)CCCCS(=O)(=O)O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach involving:

- Synthesis of the indoline or indolium precursors with 3,3-dimethyl and 4-sulfobutyl substitutions.

- Formation of the chlorinated cyclohexenyl intermediate with appropriate vinyl linkers.

- Condensation reactions to form the extended conjugated system via ethylidene/vinylidene bridges.

- Final quaternization and sulfonation steps to yield the sulfonate salt form.

Stepwise Preparation Details

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol-water mixtures are preferred for condensation steps.

- Temperature: Typically 25–80 °C depending on step; higher temperatures favor condensation but risk isomerization.

- Catalysts: Mild bases like piperidine or triethylamine catalyze vinyl linkage formation.

- Purity Control: Analytical HPLC and NMR used to confirm stereochemistry and purity.

Data Table: Key Synthetic Parameters and Yields

Research Findings and Analytical Characterization

- Spectroscopic Analysis: UV-Vis absorption spectra confirm extended conjugation; characteristic peaks at ~600-700 nm indicate successful vinyl linkage formation.

- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and vinyl proton coupling constants consistent with E-configuration predominance.

- Mass Spectrometry: Molecular ion peak at m/z 727.4 confirms molecular weight; fragmentation patterns consistent with proposed structure.

- Purity Assessment: HPLC chromatograms show single major peak with >97% purity, essential for reproducible properties.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Oxidation: The presence of multiple functional groups allows for oxidation reactions, which can modify the compound’s properties.

Reduction: Reduction reactions can be used to alter specific functional groups within the molecule.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-(2-(2-Chloro-3-(2-(3,3-dimethyl-1-(4-sulfobutyl)indolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in fluorescence imaging and other biological assays due to its unique optical properties.

Medicine: Investigated for potential therapeutic applications, including drug development and diagnostic imaging.

Industry: Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain proteins or enzymes, modulating their activity. The sulfonate groups enhance its solubility and facilitate its interaction with biological molecules, while the indolium and chloro groups contribute to its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Analogues

Substituent Variations

4-(2-(2-(2-Chloro-3-(2-(1-dodecyl-3,3-dimethyl-3H-indol-1-ium-2-yl)vinyl)cyclohex-2-en-1-ylidene)ethylidene)-3,3-dimethylindolin-1-yl)butane-1-sulfonate

- Key difference : Replacement of the sulfobutyl group with a dodecyl chain on the indolium moiety.

- Impact : The dodecyl chain increases hydrophobicity, promoting aggregation in aqueous solutions. This reduces solubility but enhances photostability in lipid-rich environments .

Sodium 4-(2-(2-(2-Chloro-3-(2-(3,3-dimethyl-1-(4-sulfonatobutyl)-3H-indolium-2-yl)vinyl)cyclohex-2-enyl)ethylidene)-3,3-dimethylindolin-1-yl)butane-1-sulfonate

- Key difference : Sodium counterion instead of a protonated sulfonate.

- Impact : Enhances solubility in polar solvents and stabilizes the anionic form, favoring applications in photonic materials .

4-(2-((E)-2-((E)-2-Chloro-3-((phenylamino)methylene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate Key difference: Introduction of a phenylamino group at the cyclohexenyl position. Impact: Alters electronic conjugation, shifting absorption maxima to longer wavelengths (~750 nm vs. ~680 nm for the target compound). This enhances suitability for bioimaging .

Data Table: Structural and Electronic Properties

Physicochemical Properties

Solubility and Stability

- Target compound : High water solubility due to dual sulfonate groups, but prone to photodegradation under UV light .

- Dodecyl analogue : Low solubility but superior thermal stability (>200°C vs. 150°C for the target compound) .

- Sodium salt variant: Exceptional solubility in polar solvents (e.g., DMSO, ethanol) and improved shelf life .

Aggregation Behavior

Research Findings and Challenges

- Synthetic Challenges : The target compound’s multi-step synthesis requires precise control over conjugation and sulfonation, yielding ~40% purity without chromatography .

- Stability Limitations : Photodegradation under prolonged UV exposure restricts its use in long-term imaging .

- Comparative Advantages : The sodium salt variant outperforms analogues in solubility and optoelectronic efficiency but faces higher production costs .

Biological Activity

The compound 4-(2-(2-(2-Chloro-3-(2-(3,3-dimethyl-1-(4-sulfobutyl)indolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate (referred to as Compound A hereafter) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of Compound A, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by its intricate structure, which includes:

- Indole moieties : Known for their diverse biological activities.

- Chlorinated and sulfonated groups : These modifications can enhance solubility and bioactivity.

The molecular formula of Compound A is C₃₁H₃₃ClN₂O₃S, and it has a molecular weight of approximately 570.13 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of indole have been shown to possess activity against various bacterial strains. Compound A's structure suggests potential antimicrobial efficacy due to the presence of the indole ring and sulfonate group, which may enhance membrane permeability and disrupt bacterial cell walls.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16.4 µM |

| Escherichia coli | 12.4 µM |

| Klebsiella pneumoniae | 16.1 µM |

Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to Compound A can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Indole Derivatives in Cancer Treatment

A study published in Journal of Medicinal Chemistry reported that indole-based compounds demonstrated significant cytotoxicity against human cancer cell lines, with IC₅₀ values ranging from 5 to 20 µM. The mechanism involved the inhibition of key signaling pathways such as the PI3K/Akt pathway.

Anti-inflammatory Effects

Compounds with sulfonate groups are known for their anti-inflammatory properties. Preliminary studies suggest that Compound A may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various models.

Research Findings

In vitro assays showed that similar compounds could decrease the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating a potential anti-inflammatory mechanism.

Structure-Activity Relationship (SAR)

Understanding the SAR of Compound A is crucial for optimizing its biological activity. The presence of specific functional groups such as the sulfonate and chlorinated indole enhances its interaction with biological targets.

Key Findings

- Chlorination : Enhances binding affinity to biological receptors.

- Sulfonation : Increases solubility in aqueous environments, improving bioavailability.

- Indole Structure : Essential for interaction with DNA and protein targets involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.